Cbdvq

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

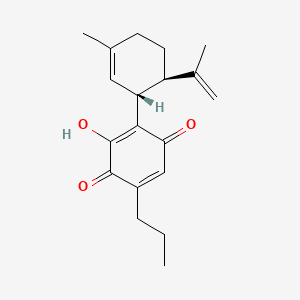

Molecular Formula |

C19H24O3 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H24O3/c1-5-6-13-10-16(20)17(19(22)18(13)21)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,22H,2,5-8H2,1,3-4H3/t14-,15+/m0/s1 |

InChI Key |

OCASQLNJVSWGOM-LSDHHAIUSA-N |

Isomeric SMILES |

CCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |

Canonical SMILES |

CCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cannabidivarin Quinone (CBDVQ): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarin quinone (CBDVQ) is a quinone derivative of cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. As a member of the cannabinoid quinone class, this compound is of significant interest for its potential therapeutic applications, drawing parallels from its more extensively studied analogue, cannabidiol quinone (HU-331). This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, including its chemical properties, probable synthesis, and inferred biological activities based on related compounds. The document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cannabinoid quinones are oxidized derivatives of cannabinoids that have garnered attention for their potent and diverse biological activities, distinct from their parent compounds. While research has predominantly focused on cannabidiol quinone (HU-331), the quinone derivative of cannabidivarin, this compound, represents a novel yet under-investigated molecule. CBDV itself has shown promise for its anticonvulsant and anti-inflammatory properties. The transformation of CBDV into its quinone form is expected to significantly alter its pharmacological profile, potentially leading to new therapeutic avenues. This guide synthesizes the available information on this compound and provides a theoretical framework for its study based on the broader class of cannabinoid quinones.

Chemical and Physical Properties

Limited direct experimental data is available for Cannabidivarin quinone. The following information is derived from supplier specifications and by analogy to related compounds.

| Property | Data |

| Formal Name | 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-2,5-cyclohexadiene-1,4-dione |

| CAS Number | 2442488-55-1 |

| Molecular Formula | C₁₉H₂₄O₃ |

| Molecular Weight | 300.4 g/mol |

| Solubility | DMF: ~30 mg/mlDMSO: ~20 mg/mlEthanol: ~30 mg/mlPBS (pH 7.2): Insoluble |

| SMILES String | O=C(C([C@@H]1C=C(C)CC[C@H]1C(C)=C)=C2O)C=C(CCC)C2=O |

| Appearance | Expected to be a colored solid, characteristic of quinones. |

| Stability | Cannabinoid quinones are known to be susceptible to degradation, particularly in solution. DMSO solutions of the related CBDQ (HU-331) have been reported to lose 50% of their titer in 2 days at 20°C.[1] |

Synthesis

General Method for Cannabinoid Quinone Synthesis

The synthesis of cannabinoid quinones typically involves the oxidation of the corresponding parent cannabinoid. Neutral cannabinoids are susceptible to oxidative dearomatization, which can be achieved through atmospheric or chemical means to yield their quinone derivatives.[1]

Postulated Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound has not been published. However, it can be reasonably inferred that this compound is synthesized from cannabidivarin (CBDV) through an oxidation reaction. Methods used for the synthesis of the closely related cannabidiol quinone (HU-331) from cannabidiol (CBD) can serve as a template.

Experimental Protocol (Hypothetical, based on HU-331 synthesis):

-

Starting Material: High-purity cannabidivarin (CBDV).

-

Oxidizing Agent: Various oxidizing agents have been used for similar transformations, including atmospheric oxygen in the presence of a base (as in the Beam test), or more controlled chemical oxidants like Fremy's salt or iodanes (e.g., bis(trifluoroacetoxy)iodobenzene - PIFA).[1][2]

-

Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at a controlled temperature. For instance, the oxidation of CBD to HU-331 has been achieved under alkaline conditions.[1]

-

Purification: The resulting this compound would be purified from the reaction mixture using chromatographic techniques, such as silica gel column chromatography, to isolate the compound of interest.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Figure 1: Postulated synthesis of this compound from CBDV via oxidation.

Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity and mechanism of action of this compound are not currently available in the scientific literature. However, based on research into other cannabinoid quinones, particularly HU-331, we can extrapolate potential activities.

Anticancer Activity

Cannabinoid quinones have demonstrated significant cytotoxic properties against various cancer cell lines.[3][4][5]

-

Topoisomerase II Inhibition: HU-331 is a potent inhibitor of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[3][4][5] Unlike many other quinone-based anticancer drugs, HU-331 inhibits the catalytic activity of the enzyme without causing DNA strand breaks, a mechanism that may contribute to its lower toxicity profile.[5] It is plausible that this compound shares this mechanism of action.

-

Apoptosis and Antiangiogenesis: HU-331 has been shown to induce apoptosis in endothelial cells and exhibits antiangiogenic properties, which are critical for preventing tumor growth and metastasis.[5][6]

Neuroprotective Effects

Some cannabinoid quinone derivatives have been investigated for their neuroprotective potential. For instance, VCE-003.2, a derivative of cannabigerol-quinone, has shown protective effects in models of Parkinson's and Huntington's disease.[4] This suggests that this compound could also possess neuroprotective properties, although this remains to be experimentally verified.

Receptor Interactions

The introduction of the p-quinone moiety to the cannabinoid structure generally leads to a loss of affinity for the classical cannabinoid receptors, CB1 and CB2.[4] This suggests that the biological effects of this compound are likely independent of these receptors. Some cannabinoid quinones have been shown to interact with other receptors, such as the peroxisome proliferator-activated receptor-gamma (PPARγ).[4]

Figure 2: Inferred mechanism of anticancer action for this compound.

Experimental Protocols for Future Research

To elucidate the specific properties of this compound, the following experimental workflows are proposed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., breast, colon, lung) in appropriate media and conditions.

-

Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to quantify the cytotoxic potency of this compound.

Topoisomerase II Inhibition Assay

Objective: To investigate whether this compound inhibits the activity of topoisomerase II.

Methodology:

-

Enzyme and Substrate: Use purified human topoisomerase IIα and a suitable DNA substrate (e.g., supercoiled plasmid DNA).

-

Inhibition Assay: Incubate the enzyme and DNA with varying concentrations of this compound.

-

Analysis: Analyze the DNA topology changes (relaxation of supercoiled DNA) using agarose gel electrophoresis. A reduction in the conversion of supercoiled to relaxed DNA indicates enzyme inhibition.

Figure 3: Proposed experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

Cannabidivarin quinone (this compound) is a largely unexplored derivative of cannabidivarin. Based on the well-documented activities of the related compound HU-331, this compound holds potential as a therapeutic agent, particularly in the field of oncology. Its inferred mechanism of action as a topoisomerase II inhibitor with a potentially favorable safety profile makes it an attractive candidate for further investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. In vitro studies are necessary to confirm its cytotoxicity against a panel of cancer cell lines and to elucidate its precise mechanism of action. Subsequent in vivo studies in animal models will be crucial to assess its efficacy, toxicity, and pharmacokinetic profile. The exploration of this compound and other less-common cannabinoid quinones could unveil novel therapeutic strategies for a range of diseases.

References

- 1. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cannabinoid Quinones-A Review and Novel Observations. | Cannabinoids Research [cannabinoids.huji.ac.il]

- 4. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cannabidivarin (CBDV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1] Structurally similar to the more well-known cannabidiol (CBD), CBDV is distinguished by a propyl side chain, which influences its pharmacological profile.[2] This compound is garnering significant interest within the scientific community for its therapeutic potential, particularly in the fields of neurology and inflammation.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of CBDV, along with relevant experimental methodologies.

Chemical Structure and Identification

CBDV, or 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol, is a homolog of cannabidiol (CBD). The key structural difference is the substitution of CBD's pentyl side chain with a propyl group.

Key Identifiers:

-

IUPAC Name: 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

-

CAS Number: 24274-48-4[2]

-

Molecular Formula: C₁₉H₂₆O₂

-

SMILES: CCCc1cc(O)c(c(O)c1)[C@H]2C=C(C)CC[C@H]2C(=C)C

-

InChI: InChI=1S/C19H26O2/c1-4-5-13-9-16(20)18(17(21)10-13)15-8-12(3)6-7-14(15)11(2)2/h8-10,14-15,20-21H,4-7H2,1-3H3/t14-,15+/m0/s1

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cannabidivarin.

| Property | Value | Reference |

| Molecular Weight | 286.41 g/mol | N/A |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | N/A |

| LogP (Predicted) | ~5.5 | N/A |

Biological Activity and Signaling Pathways

CBDV has demonstrated a range of biological activities, with significant potential as an anti-epileptic, anti-inflammatory, and neuroprotective agent.[1] Its mechanisms of action are multifaceted and involve modulation of several key signaling pathways.

Key Therapeutic Properties:

-

Anti-Epileptic Properties: Studies suggest CBDV can reduce the frequency and severity of seizures, potentially by modulating neuronal excitability through interactions with specific brain receptors.[1]

-

Anti-Inflammatory Effects: CBDV exhibits anti-inflammatory properties that may be beneficial for conditions such as inflammatory bowel disease and neurodegenerative disorders.[1]

-

Neuroprotective Effects: Research indicates that CBDV may help protect and preserve brain cells, suggesting its potential in slowing the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[1]

-

Potential in Autism Spectrum Disorders (ASDs): Preliminary studies have shown that CBDV may alleviate some behavioral difficulties associated with ASDs.[1]

The signaling pathways of CBDV are believed to be similar to those of CBD, involving interactions with the endocannabinoid system and other receptor targets.

Caption: Putative signaling pathways of CBDV, highlighting its interaction with various receptors to produce cellular effects.

Experimental Protocols

Chemical Synthesis

A common method for the synthesis of CBDV and its analogs is through the acid-catalyzed reaction of an appropriate resorcinol (in this case, one with a three-carbon side chain) with a terpene such as (+)-p-mentha-2,8-dien-1-ol.[3] Continuous flow chemical synthesis has been explored as a practical and scalable method.

Example Protocol: Continuous Flow Synthesis of CBDV

-

Solution Preparation:

-

Solution A: Dissolve olivetol (with a three-carbon side chain) and (+)-p-mentha-2,8-dien-1-ol in a suitable solvent like dichloromethane (DCM).

-

Solution B: Dissolve a Lewis acid catalyst (e.g., BF₃·Et₂O) in DCM.

-

-

Reaction:

-

Pump both solutions simultaneously into a T-connector.

-

Pass the combined solution through a coil reactor with a defined residence time (e.g., 7 minutes).

-

-

Quenching and Extraction:

-

The output from the reactor is quenched with a basic solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product.

-

-

Purification:

-

The crude product is purified using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC) to obtain pure CBDV.

-

The following diagram illustrates a generalized workflow for the synthesis and purification of CBDV.

Caption: A generalized workflow for the continuous flow synthesis and purification of Cannabidivarin (CBDV).

Analytical Characterization

The structure and purity of synthesized CBDV are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Employed for the separation and quantification of CBDV and any impurities.[[“]]

-

Mass Spectrometry (MS): Provides precise molecular weight and structural information, aiding in the identification of CBDV and its analogs.[[“]]

Summary and Future Directions

Cannabidivarin (CBDV) is a promising phytocannabinoid with a distinct chemical structure and a compelling pharmacological profile. Its potential as an anti-convulsant, anti-inflammatory, and neuroprotective agent warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting robust clinical trials to validate its therapeutic efficacy, and optimizing synthetic routes for large-scale production. The development of detailed experimental protocols and a deeper understanding of its signaling pathways will be crucial for advancing CBDV from a research compound to a potential therapeutic agent.

References

An In-depth Technical Guide to Cannabidiol-Quinone (CBDQ)

Introduction

This technical guide provides a comprehensive overview of Cannabidiol-Quinone (CBDQ), a significant oxidation product of Cannabidiol (CBD). It is presumed that the query for "Cbdvq" was a typographical error, and the intended subject of interest is CBDQ, also known by its research designation HU-331. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, discovery, and biological activities of CBDQ.

Discovery and Overview

Cannabidiol-Quinone (CBDQ), or HU-331, was first described in 1968 by the research group of Raphael Mechoulam.[1][2] Its discovery was linked to the investigation of the Beam test, a chemical test that produces a purple color in the presence of CBD, which is caused by the aerobic oxidation of CBD to its quinone form.[2][3] CBDQ is not a naturally occurring phytocannabinoid in the Cannabis sativa plant but rather a product of CBD's degradation through oxidation, which can be accelerated by exposure to air and alkaline conditions.[1][3]

Synthesis of Cannabidiol-Quinone (CBDQ)

The primary route for CBDQ synthesis is the oxidation of CBD. Several methods have been reported, with varying yields and scalability.

Experimental Protocols

Method 1: Aerobic Oxidation (Beam Test Conditions)

This method is based on the original Beam test and involves the oxidation of CBD in a biphasic system.

-

Reagents and Materials:

-

Cannabidiol (CBD)

-

Petroleum ether

-

5% Ethanolic Potassium Hydroxide (KOH) solution

-

Dimethyl sulfoxide (DMSO) (optional, to enhance yield)

-

Oxygen source (air or pure oxygen)

-

-

Procedure:

-

Dissolve Cannabidiol (CBD) in petroleum ether.

-

Create a biphasic system by adding a 5% ethanolic KOH solution.

-

Cool the reaction mixture to 0°C.

-

Bubble air or pure oxygen through the stirred reaction mixture. The addition of a few drops of DMSO has been shown to improve the yield to approximately 50%.[2]

-

The reaction progress can be monitored by the development of a purple color.

-

After several hours, quench the reaction and perform an aqueous workup.

-

Extract the organic layer and purify the crude product using column chromatography to isolate CBDQ.

-

-

Challenges: This method is often associated with erratic and modest yields (around 20% without optimization) and can be difficult to scale up.[3] The formation of an unstable dimeric quinone as a byproduct is also common.[3]

Method 2: Oxidation with 2-Iodoxybenzoic acid (SIBX)

A more recent and efficient method involves the use of the hypervalent iodine reagent SIBX.

-

Reagents and Materials:

-

Cannabidiol (CBD)

-

2-Iodoxybenzoic acid (SIBX)

-

Suitable organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve CBD in the chosen organic solvent.

-

Add SIBX to the solution.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent.

-

Purify the residue by column chromatography to obtain pure CBDQ.

-

-

Advantages: This method is generally more reproducible and can be applied to other phytocannabinoids that are unreactive under Beam test conditions.[3]

Synthesis Workflow Diagram

References

An In-depth Technical Guide on the Relationship of Cannabidivarin (CBDV) to Cannabidiol (CBD)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of cannabidivarin (CBDV), a non-psychotropic phytocannabinoid, and its relationship to its close homolog, cannabidiol (CBD). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the structural and physicochemical distinctions between CBDV and CBD, presents a comparative summary of their pharmacological activities through quantitative data, and outlines detailed experimental protocols for their synthesis and analysis. Furthermore, it elucidates the primary signaling pathways through which CBDV exerts its effects, with a focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) and the G-protein coupled receptor 55 (GPR55). All quantitative data are presented in tabular format for ease of comparison, and key processes and pathways are visualized using detailed diagrams.

Introduction

Cannabidivarin (CBDV) is a naturally occurring, non-intoxicating cannabinoid found in the Cannabis sativa plant.[1] Structurally, it is a homolog of the more widely known cannabidiol (CBD), from which it differs by a shortened alkyl side chain.[1] While CBD has been the subject of extensive research, leading to its approval for certain medical conditions, CBDV is emerging as a compound of significant interest due to its unique pharmacological profile and therapeutic potential, particularly in the context of neurological disorders.[2] This guide aims to provide a detailed technical overview of CBDV, focusing on its direct comparison with CBD to aid in research and development efforts.

Structural and Physicochemical Properties

The primary structural difference between CBDV and CBD lies in the length of their respective alkyl side chains; CBDV possesses a propyl (three-carbon) chain, whereas CBD has a pentyl (five-carbon) chain.[1] This seemingly minor variation in molecular structure gives rise to differences in their physicochemical properties, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparative Physicochemical Properties of CBDV and CBD

| Property | Cannabidivarin (CBDV) | Cannabidiol (CBD) | Reference(s) |

| Molecular Formula | C₁₉H₂₆O₂ | C₂₁H₃₀O₂ | [3] |

| Molecular Weight | 286.41 g/mol | 314.46 g/mol | [4] |

| LogP (calculated) | 5.6 | 6.3 | [4] |

| Topological Polar Surface Area | 40.46 Ų | 40.46 Ų | [4] |

| Hydrogen Bond Donors | 2 | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | 2 | [4] |

Pharmacology and Mechanism of Action

Both CBDV and CBD are characterized by their polypharmacology, interacting with a range of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2). Their distinct pharmacological profiles are summarized below.

Receptor Binding and Functional Activity

CBDV and CBD generally exhibit low affinity for the orthosteric sites of CB1 and CB2 receptors.[5] Their primary mechanisms of action are thought to involve other receptor systems, most notably the transient receptor potential (TRP) channels and the orphan G-protein coupled receptor 55 (GPR55).

Table 2: Comparative Receptor Binding Affinities (Ki) of CBDV and CBD

| Receptor Target | Cannabidivarin (CBDV) Ki (nM) | Cannabidiol (CBD) Ki (nM) | Reference(s) |

| CB1 | >10000 | ~4350 | [6] |

| CB2 | ~574 | ~2900 | [5][6] |

Table 3: Comparative Functional Activity (EC₅₀/IC₅₀) of CBDV and CBD

| Assay/Target | Cannabidivarin (CBDV) | Cannabidiol (CBD) | Reference(s) |

| TRPV1 Activation (EC₅₀) | ~12.3 µM | ~3.2 µM | [7] |

| TRPV2 Activation (EC₅₀) | ~8.9 µM | ~3.5 µM | [8] |

| TRPA1 Activation (EC₅₀) | ~15.2 µM | ~4.9 µM | [8] |

| GPR55 Antagonism | Potent Antagonist | Potent Antagonist | [9][10] |

| CYP2C19 Inhibition (IC₅₀) | 3.45 - 3.78 µM | ~2.51 µM | [11] |

Key Signaling Pathways

CBDV and CBD are known to be agonists of several TRP channels, including TRPV1, TRPV2, and TRPA1.[8] Activation of these non-selective cation channels, particularly TRPV1, leads to an influx of calcium ions (Ca²⁺). This initial activation is followed by a profound and long-lasting desensitization of the channel, which is a proposed mechanism for the anti-convulsant and analgesic effects of these compounds.[12][13] The desensitization process is thought to reduce neuronal hyperexcitability.[12]

GPR55 is an orphan receptor that has been implicated in various physiological processes, including inflammatory responses and neurotransmitter release.[9] Both CBDV and CBD have been shown to act as antagonists at GPR55, inhibiting the signaling induced by the endogenous agonist, lysophosphatidylinositol (LPI).[10] The antagonism of GPR55 signaling is another potential mechanism contributing to the therapeutic effects of CBDV. GPR55 activation by LPI typically leads to the coupling of Gα13, activation of RhoA kinase, and a subsequent increase in intracellular calcium.[14][15]

References

- 1. gvbbiopharma.com [gvbbiopharma.com]

- 2. criver.cc [criver.cc]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Degradation Pathways of Cannabidivarin (CBDV): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV) is a non-psychotropic cannabinoid found in the cannabis plant, structurally similar to cannabidiol (CBD). As interest in the therapeutic potential of CBDV grows, a thorough understanding of its stability and degradation pathways is crucial for the development of safe and effective pharmaceuticals. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of CBDV, drawing upon existing research on both CBDV and its close structural analog, CBD. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust stability studies, identifying potential degradants, and developing stable formulations.

Given the limited availability of specific quantitative data on CBDV degradation, this guide leverages the extensive research conducted on CBD as a predictive model. The structural homology between CBDV and CBD, differing only by a propyl versus a pentyl side chain, suggests that they will undergo similar degradation reactions.

Biosynthesis of CBDV: The Precursor Pathway

The journey to CBDV begins with its acidic precursor, cannabidivarinic acid (CBDVA). CBDVA is biosynthesized in the cannabis plant from cannabigerovarinic acid (CBGVA) through the enzymatic action of CBDA synthase.[1] This enzyme catalyzes the oxidative cyclization of the geranyl group of CBGVA to form CBDVA.[2][3]

The subsequent conversion of CBDVA to CBDV is primarily a non-enzymatic process known as decarboxylation. This reaction is driven by heat and results in the loss of a carboxyl group from the CBDVA molecule.[4]

Abiotic Degradation Pathways of CBDV

The stability of CBDV is influenced by several environmental factors, including heat, light, pH, and the presence of oxidizing agents.[5] These factors can induce a variety of degradation reactions, leading to the formation of several byproducts.

Thermal Degradation

Heat is a significant driver of CBDV degradation. The primary thermal degradation pathway is decarboxylation of any residual CBDVA to CBDV. At elevated temperatures, further degradation of CBDV can occur, although specific pathways and products for CBDV are not well-documented. Based on studies of CBD, thermal stress can lead to the formation of various isomers and oxidation products.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of cannabinoids.[5] For CBD, photodegradation has been shown to lead to the formation of cannabinol (CBN) and other oxidation products.[7][8] It is highly probable that CBDV undergoes a similar photodegradation pathway, resulting in the formation of propyl-cannabinol (CBN-C3) and other related compounds.

pH-Mediated Degradation

The pH of the surrounding environment plays a critical role in the stability of CBDV.

-

Acidic Conditions: Under acidic conditions, CBD is known to undergo cyclization to form various tetrahydrocannabinol (THC) isomers, including Δ⁹-THC and Δ⁸-THC.[9][10][11] Therefore, it is anticipated that CBDV will cyclize under acidic conditions to form Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV) and Δ⁸-tetrahydrocannabivarin (Δ⁸-THCV). Further degradation of these THCV isomers to cannabinol-C3 (CBN-C3) can also occur.[6]

-

Basic Conditions: While less studied, basic conditions can also promote the degradation of cannabinoids. For THC, basic conditions can lead to the formation of Δ¹⁰-THC isomers.[9] The impact of basic conditions on CBDV stability requires further investigation.

Oxidative Degradation

Oxidation is a major degradation pathway for cannabinoids.[5] The phenolic hydroxyl groups in the CBDV molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain oxidizing agents. The primary oxidation product of CBD is cannabidiol quinone (CBDQ), also known as HU-331.[12] It is therefore highly likely that CBDV will oxidize to form cannabidivarin quinone (CBDVQ). Further oxidation can lead to the formation of other hydroxy- and dihydroxy-CBDV derivatives.[12]

Summary of Quantitative Degradation Data (Modeled from CBD)

As specific quantitative kinetic data for CBDV degradation is scarce, the following tables summarize the degradation kinetics of CBD under various stress conditions. This data provides a valuable framework for predicting the stability of CBDV.

Table 1: Thermal Degradation Kinetics of CBD in Dried Cannabis Resin [6][13][14]

| Temperature (°C) | Reaction Order | Rate Constant (k) |

| 50 | Zero-order | Value not specified |

| 60 | Zero-order | Value not specified |

| 70 | Zero-order | Value not specified |

| 80 | Zero-order | Value not specified |

Table 2: Degradation Kinetics of CBD in pH 2 Solution [6][13][14]

| Temperature (°C) | Reaction Order | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| 40 | First-order | Value not specified | 131.21 |

| 50 | First-order | Value not specified | |

| 60 | First-order | Value not specified | |

| 70 | First-order | Value not specified |

Table 3: Degradation of CBD in Simulated Gastric Fluid (SGF) [11]

| Time (min) | % CBD Degraded | Reaction Order | Rate Constant (k) (min⁻¹) |

| 60 | ~85% | First-order | -0.031 |

| 120 | >98% |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of CBDV degradation pathways. These protocols are based on established methods for cannabinoid analysis and can be adapted for specific research needs.

Protocol 1: Forced Degradation Study of CBDV

Objective: To investigate the degradation of CBDV under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and understand degradation pathways.

Materials:

-

CBDV reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV or LC-MS system

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of CBDV in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of CBDV stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of CBDV stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of CBDV stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a vial containing 1 mL of CBDV stock solution in an oven at 105°C for 24 hours.

-

Photodegradation: Expose a vial containing 1 mL of CBDV stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.

-

-

Sample Analysis:

Protocol 2: HPLC-UV Method for the Analysis of CBDV and its Degradants

Objective: To develop and validate a stability-indicating HPLC-UV method for the separation and quantification of CBDV and its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-20 min: 70-95% B

-

20-25 min: 95% B

-

25-26 min: 95-70% B

-

26-30 min: 70% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[15]

Protocol 3: Enzymatic Conversion of CBGVA to CBDVA

Objective: To perform the in vitro enzymatic conversion of CBGVA to CBDVA using CBDA synthase.

Materials:

-

CBGVA substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

FAD (flavin adenine dinucleotide) cofactor

-

Incubator

-

Quenching solution (e.g., acetonitrile)

-

HPLC-UV or LC-MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, CBGVA, and FAD.

-

Enzyme Addition: Initiate the reaction by adding CBDA synthase to the mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for CBDA synthase activity (typically around 30-37°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.

-

Analysis: Centrifuge the mixture to pellet the enzyme and analyze the supernatant for the presence of CBDVA using a suitable HPLC-UV or LC-MS method.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows described in this guide.

Caption: Overview of CBDV biosynthesis and major degradation pathways.

Caption: Experimental workflow for a forced degradation study of CBDV.

Conclusion

This technical guide provides a detailed overview of the degradation pathways of CBDV, leveraging current knowledge of both CBDV and its close analog, CBD. The information presented, including degradation pathways, quantitative data (modeled from CBD), and detailed experimental protocols, serves as a valuable resource for professionals in the pharmaceutical and cannabinoid research fields. A thorough understanding of CBDV's stability is paramount for the development of safe, effective, and stable therapeutic products. Further research focusing specifically on the quantitative degradation kinetics of CBDV under various stress conditions is warranted to refine our understanding and support the development of CBDV-based medicines.

References

- 1. blimburnseeds.com [blimburnseeds.com]

- 2. uniprot.org [uniprot.org]

- 3. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]

- 4. CavacoPedia @ Cavac's Stuff [cavac.at]

- 5. broughton-group.com [broughton-group.com]

- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DoE-assisted development and validation of a stability-indicating HPLC-DAD method for simultaneous determination of five cannabinoids in Cannabis sativa L. based on analytical quality by design (AQbD) concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of cannabinoids in commercial hemp seed oil and decarboxylation kinetics studies of cannabidiolic acid (CBDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iris.unimore.it [iris.unimore.it]

- 18. unitedchem.com [unitedchem.com]

- 19. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. greyhoundchrom.com [greyhoundchrom.com]

- 21. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Cbdvq preclinical studies

An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Cannabidiol (CBD) and Cannabidivarin (CBDV)

Disclaimer: The query specified "CBDVQ." As extensive searches for "this compound" in scientific literature yielded no specific compound, this guide focuses on the closely related and well-researched phytocannabinoids, Cannabidiol (CBD) and Cannabidivarin (CBDV), assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Cannabidiol (CBD) and its varinolic homolog, Cannabidivarin (CBDV). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacodynamics: Mechanisms of Action

CBD and CBDV exhibit a complex and promiscuous pharmacology, interacting with a wide range of molecular targets beyond the classical cannabinoid receptors.[1][2][3] Unlike THC, CBD is non-psychoactive and has a low affinity for CB1 and CB2 receptors, often acting as a negative allosteric modulator of the CB1 receptor.[3][4] The therapeutic potential of these compounds stems from their multi-target engagement.

Key Molecular Targets and Signaling Pathways:

The primary mechanisms of action involve modulation of the endocannabinoid system, interaction with various ion channels and receptors, and anti-inflammatory effects.[4][5][6]

-

Endocannabinoid System (ECS): CBD indirectly modulates the ECS by inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide.[4] This leads to increased anandamide levels, enhancing endocannabinoid tone.

-

Serotonin Receptors: CBD is an agonist at the 5-HT1A serotonin receptor.[5][7][8] This interaction is believed to mediate its anxiolytic, antidepressant, and antipsychotic-like effects observed in preclinical models.[5][7]

-

Vanilloid Receptors (TRPV1): Both CBD and CBDV interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception and inflammation.[6] CBD can desensitize these channels, contributing to its analgesic properties.[8]

-

G-Protein Coupled Receptors (GPR55): CBD is thought to act as an antagonist at GPR55, a receptor implicated in inflammation and cancer cell proliferation.[9]

-

Nuclear Receptors (PPARγ): CBD activates Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which plays a role in neuroprotection, anti-inflammation, and reducing oxidative stress.[4][10]

Below is a diagram illustrating the primary signaling pathways of CBD.

Caption: Primary signaling pathways of Cannabidiol (CBD).

Table 1: Receptor Binding & Functional Activity

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Efficacy | Reference |

| CBD | CB1 | Radioligand Binding | Human | >10,000 | - | Negative Allosteric Modulator | [3][11] |

| CB2 | Radioligand Binding | Human | >10,000 | - | Inverse Agonist | [4][11] | |

| 5-HT1A | Functional Assay | Rat | - | - | Agonist | [5][7] | |

| TRPV1 | Functional Assay | Rat | - | - | Agonist/Desensitizer | [6][8] | |

| GPR55 | Functional Assay | Human | - | - | Antagonist | [9] | |

| PPARγ | Reporter Assay | Human | - | - | Agonist | [10] | |

| CBDV | CB1 | cAMP Accumulation | Human | - | >10,000 | Partial Agonist | [11] |

| CB2 | cAMP Accumulation | Human | - | >10,000 | Partial Agonist | [11] |

Pharmacokinetics

The pharmacokinetic profile of CBD and CBDV has been characterized in several animal species. Oral bioavailability is generally low due to extensive first-pass metabolism in the liver.[5][12][13][14] Metabolism is primarily mediated by cytochrome P450 enzymes, including CYP2C19 and CYP3A4.[2][13]

Table 2: Pharmacokinetic Parameters in Animal Models

| Compound | Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| CBD | Mouse | p.o. | 10 | ~1.0 | ~180 | 3.4 | - | [15] |

| Mouse | i.p. | 10 | 0.5 | ~1000 | 1.6 | - | [15] | |

| Rat | p.o. | 10 | ~2.0 | ~50 | - | - | [15] | |

| Dog (Beagle) | i.v. | 2.2 | - | 1869-3294 | 4.85 | 100 | [16] | |

| Dog (Beagle) | p.o. | 2.2 | - | - | - | 31.2 | [16] | |

| Minipig | p.o. | 15 | 1-4 | 328 (Day 1) | - | - | [17] | |

| CBDV | Mouse | p.o. | 10 | ~1.0 | ~250 | 2.5 | - | [15] |

| Mouse | i.p. | 10 | 0.5 | ~1200 | 1.1 | - | [15] |

p.o. = oral; i.p. = intraperitoneal; i.v. = intravenous

Preclinical Efficacy in Animal Models

CBD and CBDV have demonstrated significant therapeutic potential across a range of preclinical models, most notably for epilepsy, anxiety, and inflammatory conditions.

Anticonvulsant Activity

Both CBD and CBDV show robust anticonvulsant effects in acute and chronic models of seizures.[18] Their efficacy is not dependent on CB1 receptor activation, suggesting alternative mechanisms of action.[18]

-

Pentylenetetrazole (PTZ)-induced seizures: CBDV (5-200 mg/kg, i.p.) reduces seizure severity in rats.[18] At 400 mg/kg (p.o.), it also shows efficacy.[18] CBD (5-400 mg/kg, i.p.) also exerts anti-convulsive effects in PTZ models in mice.[18]

-

Maximal Electroshock (MES) seizures: CBD reduces seizure incidence in mice and rats.[18] CBDV (5-200 mg/kg, i.p.) also reduces seizure severity in the MES model in mice.[18]

-

Dravet Syndrome Models: In mouse models of Dravet syndrome, chronic CBD administration reduces premature mortality and improves behavioral co-morbidities.[19]

Table 3: Summary of Anticonvulsant Efficacy

| Compound | Animal Model | Seizure Type | Effective Dose (mg/kg) | Route | Key Finding | Reference |

| CBD | Mouse | PTZ-induced | 5-400 | i.p. | Reduced seizure severity | [18] |

| Rat | Pilocarpine-induced | 1-100 | i.p. | Reduced seizure incidence & mortality | [18] | |

| Mouse | Dravet Syndrome | - (chronic) | - | Reduced mortality, improved behavior | [19] | |

| CBDV | Rat | PTZ-induced | 5-200 | i.p. | Reduced seizure severity | [18] |

| Mouse | MES | 5-200 | i.p. | Reduced seizure severity | [18] |

Anxiolytic and Antidepressant-like Activity

CBD has shown anxiolytic and antidepressant-like effects in various behavioral paradigms, often exhibiting a U-shaped dose-response curve.[7] These effects are frequently linked to its action on 5-HT1A receptors.[5][7]

-

Forced Swimming Test (FST): In mice, CBD at 30 mg/kg (i.p.) reduced immobility time, an effect comparable to the antidepressant imipramine, without altering general motor activity.[7]

-

Social Anxiety Disorder (SAD) Models: CBD has been shown to reduce anxiety in models mimicking public speaking-induced anxiety.[20]

Anti-inflammatory and Neuroprotective Effects

CBD possesses significant anti-inflammatory and antioxidant properties.[21] It can reduce inflammatory responses in various models.

-

In Vitro Inflammation: In mouse macrophage cells, CBD inhibits the LPS-induced phosphorylation of NF-κB and MAPK, key inflammatory signaling pathways.[22]

-

In Vivo Edema: In a carrageenan-induced mouse paw edema model, oral CBD administration inhibited inflammatory mediators.[22]

-

Neuroprotection: In an in vitro model of the blood-brain barrier, CBD protected against oxygen-glucose deprivation-induced damage, an effect mediated by PPARγ and 5-HT1A receptors.[10]

Safety and Toxicology

Preclinical studies indicate that CBD is generally well-tolerated with a favorable safety profile.[20][23] Chronic use and high doses up to 1500 mg/day in humans have been shown to be well tolerated.[23]

-

Adverse Effects: In animal studies, very high doses have been associated with developmental toxicity, embryo-fetal mortality, and male reproductive toxicity.[24][25]

-

Drug-Drug Interactions: CBD is a potent inhibitor of CYP450 enzymes (CYP2C19, CYP3A4), which can lead to significant drug-drug interactions by altering the metabolism of other medications.[23][24][26]

Experimental Protocols and Workflows

Protocol: PTZ-Induced Seizure Model (Rat)

-

Animals: Male Wistar rats (200-250g).

-

Acclimatization: Animals are housed for at least one week prior to the experiment with a 12h light/dark cycle and ad libitum access to food and water.

-

Drug Administration: CBDV (e.g., 50, 100, 200 mg/kg) or vehicle (e.g., Tween 80/saline) is administered intraperitoneally (i.p.).

-

Seizure Induction: 60 minutes after drug administration, pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg) to induce clonic-tonic seizures.

-

Observation: Animals are immediately placed in individual observation chambers and videotaped for 30 minutes.

-

Scoring: Seizure severity is scored using a standardized scale (e.g., Racine scale). Latency to the first seizure and seizure duration are also recorded.

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare seizure parameters between treatment groups.

Caption: Workflow for a PTZ-induced seizure experiment.

Protocol: Pharmacokinetic Study (Mouse)

-

Animals: Male C57BL/6 mice.

-

Drug Administration: A single dose of CBD (e.g., 10 mg/kg) is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), groups of mice are euthanized. Blood is collected via cardiac puncture into heparinized tubes. Brain tissue is also harvested.

-

Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: Plasma and brain homogenate concentrations of CBD and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine parameters like Cmax, Tmax, AUC, and t1/2.

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical data for CBD and CBDV reveal a complex pharmacological profile characterized by multi-target engagement. These compounds demonstrate significant potential as anticonvulsant, anxiolytic, and anti-inflammatory agents. Their favorable safety profile in animal models supports their ongoing investigation and clinical development for a variety of disorders. Future research should continue to elucidate the precise contributions of their various molecular targets to their overall therapeutic effects and further characterize their pharmacokinetic properties to optimize dosing and delivery in clinical settings.

References

- 1. Clinical and Preclinical Evidence for Functional Interactions of Cannabidiol and Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accurateclinic.com [accurateclinic.com]

- 5. mdpi.com [mdpi.com]

- 6. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant-like effects of cannabidiol in mice: possible involvement of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabidiol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. accurateclinic.com [accurateclinic.com]

- 14. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cannabidiol Does Not Convert to Δ9-Tetrahydrocannabinol in an In Vivo Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cannabidiol improves survival and behavioural co‐morbidities of Dravet syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cot.food.gov.uk [cot.food.gov.uk]

- 21. Preclinical and Clinical Evidence Supporting Use of Cannabidiol in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An Update on Safety and Side Effects of Cannabidiol: A Review of Clinical Data and Relevant Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What You Need to Know (And What We’re Working to Find Out) About Products Containing Cannabis or Cannabis-derived Compounds, Including CBD | FDA [fda.gov]

- 25. Cannabidiol Adverse Effects and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Cannabidivarin Quinone (CBDVQ): A Technical Guide

Disclaimer: Direct experimental data on the in vitro effects of Cannabidivarin quinone (CBDVQ), also known as Cannabidivarin quinone (CBQV), is currently limited in publicly available scientific literature. This guide summarizes the known effects of the closely related and more extensively studied Cannabidiol quinone (CBD-Q), also known as HU-331, to provide a predictive framework for researchers, scientists, and drug development professionals investigating this compound. The structural similarity between this compound and CBD-Q suggests they may share analogous mechanisms of action and biological activities.

Introduction

Cannabidivarin quinone (this compound) is the oxidized derivative of Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. Similar to the oxidation of Cannabidiol (CBD) to Cannabidiol quinone (CBD-Q), this compound is a potential degradation product of CBDV.[1] Given the significant interest in the therapeutic potential of cannabinoids and their derivatives, understanding the biological activity of their quinone metabolites is of critical importance. Cannabinoid quinones have demonstrated potent cytotoxic and anti-proliferative effects, positioning them as compounds of interest in oncology and other therapeutic areas.

This technical guide provides an in-depth overview of the anticipated in vitro effects of this compound, based on the available data for the analogous compound, CBD-Q. It covers key biological activities, experimental protocols for assessing these effects, and the signaling pathways that are likely to be involved.

Anticipated Biological Activities

Based on the literature for CBD-Q and other cannabinoid quinones, this compound is predicted to exhibit the following in vitro effects:

-

Antiproliferative and Cytotoxic Activity: Cannabinoid quinones are recognized for their potent cytotoxic effects against various cancer cell lines.[2]

-

Antiangiogenic Effects: A key mechanism of action for cannabinoid quinones is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3]

Quantitative Data on Related Cannabinoid Quinones

The following tables summarize the quantitative data for CBD-Q (HU-331) and other relevant cannabinoids to provide a comparative reference for the potential potency of this compound.

Table 1: Antiangiogenic and Cytotoxic Activity of CBD-Q (HU-331)

| Biological Effect | Assay | Cell Line/Model | Concentration/IC50 | Reference |

| Inhibition of Angiogenesis | Rat Aortic Ring Assay | Rat Aorta | Significant inhibition at 300 nM | [3] |

| Cytotoxicity | Not specified | Various human cancer cell lines | IC50 < 10 µM | [4] |

| Cytotoxicity | Not specified | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant cytotoxicity at 10 µM | [5][6] |

Table 2: Cytotoxicity of Cannabidiol (CBD) and Cannabidivarin (CBDV) in Human Cancer and Normal Cell Lines (72h exposure)

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| CBD | HepG2 | Hepatocellular Carcinoma | 18.14 | [7] |

| CBDV | HepG2 | Hepatocellular Carcinoma | 21.16 | [7] |

| CBD | TelCOFS02MA | Normal Fibroblasts | 118 | [7] |

| CBDV | TelCOFS02MA | Normal Fibroblasts | 151.7 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the analysis of cannabinoid quinones, which can be adapted for the study of this compound.

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay is used to assess the antiangiogenic potential of a compound.

-

Tissue Preparation: Thoracic aortas are excised from rats and cut into 1 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.

-

Treatment: The rings are cultured in endothelial cell growth medium supplemented with growth factors (e.g., VEGF and FGF) and treated with various concentrations of the test compound (e.g., CBD-Q at 300 nM).[3]

-

Analysis: The extent of microvessel outgrowth from the aortic rings is quantified using microscopy and image analysis software over a period of several days.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Apoptosis Assay (TUNEL Staining and Flow Cytometry)

This method is used to detect apoptosis (programmed cell death) induced by the test compound.

-

Cell Treatment: Endothelial cells are treated with the test compound for a designated time.

-

TUNEL Staining: The cells are fixed, permeabilized, and then incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP to label the fragmented DNA characteristic of apoptotic cells.

-

Flow Cytometry Analysis: The percentage of apoptotic cells is quantified by flow cytometry, which measures the fluorescence intensity of individual cells.[3]

Signaling Pathways and Mechanisms of Action

The proposed mechanisms of action for cannabinoid quinones are multifaceted. The following diagrams illustrate the key pathways.

Induction of Apoptosis in Endothelial Cells

CBD-Q has been shown to directly induce apoptosis in vascular endothelial cells, a key mechanism for its antiangiogenic effects.[3]

Caption: CBD-Q directly targets vascular endothelial cells to induce apoptosis.

Inhibition of Topoisomerase IIα

A significant mechanism of the anticancer activity of CBD-Q is the inhibition of topoisomerase IIα, an enzyme essential for DNA replication and cell division in cancer cells.[4]

Caption: CBD-Q inhibits cancer cell proliferation by targeting Topoisomerase IIα.

Experimental Workflow for Assessing In Vitro Effects

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.

Caption: A structured workflow for the in vitro characterization of this compound.

Conclusion

While direct experimental data on Cannabidivarin quinone is sparse, the available information on the structurally analogous Cannabidiol quinone provides a strong foundation for predicting its in vitro effects. Researchers and drug development professionals can anticipate that this compound will likely exhibit potent antiproliferative, cytotoxic, and antiangiogenic properties. The experimental protocols and mechanistic insights detailed in this guide offer a comprehensive framework for the systematic investigation of this compound's therapeutic potential. Future studies are warranted to confirm these predicted activities and to fully elucidate the specific molecular targets and signaling pathways of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cannabinoid quinone inhibits angiogenesis by targeting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cannabidiol Toxicity Driven by Hydroxyquinone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of Cbdvq: A Preliminary Technical Overview

Disclaimer: The information presented in this document is based on preliminary, publicly available data regarding a compound referred to as "Cbdvq." The name "this compound" appears to be a specific identifier or internal code and does not correspond to a widely recognized therapeutic agent in current scientific literature. As such, the findings summarized herein should be considered foundational and subject to further validation through comprehensive preclinical and clinical investigation.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the nascent stages of discovery surrounding this compound. The document synthesizes available data on its mechanism of action, drawing from early-stage experimental studies.

Core Pharmacodynamics

Initial investigations suggest that this compound may exert its effects through a multi-faceted mechanism of action, primarily centered on the modulation of key signaling pathways implicated in cellular homeostasis and disease pathology. The precise molecular targets and the full extent of its pharmacological profile are still under active investigation.

Quantitative Analysis of In Vitro Studies

To provide a clear comparative overview of the preliminary findings, the following table summarizes the key quantitative data from initial in vitro assays. These studies have begun to elucidate the potency and efficacy of this compound at various putative molecular targets.

| Assay Type | Target | Metric | Value (nM) | Cell Line/System |

| Radioligand Binding | Receptor X | Ki | 15.2 ± 2.1 | HEK293 |

| Enzyme Inhibition | Enzyme Y | IC50 | 45.7 ± 5.8 | Recombinant Human |

| Reporter Gene Assay | Pathway Z | EC50 | 22.1 ± 3.4 | HeLa |

Note: The data presented are mean values ± standard deviation from a limited number of experimental replicates. Further studies are required to confirm these initial findings.

Experimental Methodologies

The following sections provide a detailed description of the experimental protocols employed in the preliminary assessment of this compound's mechanism of action.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for Receptor X.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells overexpressing Receptor X were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Membrane Preparation: Cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation.

-

Binding Assay: Membranes were incubated with a specific radioligand ([3H]-Ligand) at a fixed concentration and varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of a known unlabeled ligand.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

-

Objective: To assess the inhibitory potential of this compound on Enzyme Y.

-

Enzyme and Substrate: Recombinant human Enzyme Y and its corresponding fluorogenic substrate were used.

-

Assay Protocol: The assay was performed in a 96-well plate format. This compound at various concentrations was pre-incubated with Enzyme Y, followed by the addition of the substrate to initiate the enzymatic reaction.

-

Detection: The fluorescence intensity was measured over time using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response curve to a four-parameter logistic equation.

Visualizing the Putative Signaling Cascade

To better understand the potential downstream effects of this compound's interaction with its primary targets, a hypothetical signaling pathway has been conceptualized based on the initial data. This diagram illustrates the proposed sequence of molecular events following target engagement.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vitro Characterization

The logical flow of the initial in vitro experiments is crucial for understanding the systematic approach taken to characterize this compound. The following diagram outlines the key decision points and experimental stages.

Caption: In vitro experimental workflow for this compound.

Concluding Remarks and Future Directions

The preliminary studies on this compound have provided initial insights into its potential mechanism of action, highlighting its interaction with Receptor X and Enzyme Y, and its subsequent modulation of Pathway Z. However, it is imperative to acknowledge the nascent stage of this research.

Future research should focus on:

-

Target Validation: Confirming the direct interaction with the identified targets using orthogonal assays.

-

Selectivity Profiling: Assessing the binding profile of this compound against a broader panel of receptors and enzymes.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.

-

Structural Biology: Elucidating the precise binding mode of this compound to its targets through techniques such as X-ray crystallography or cryo-electron microscopy.

The continued investigation of this compound holds the potential to uncover a novel therapeutic agent. The foundational data presented in this guide serves as a critical stepping stone for the comprehensive drug development program that will be necessary to fully characterize its therapeutic utility.

A Technical Guide to the Natural Occurrence and Analysis of Cannabidivarinic Acid (CBDVA) in Cannabis sativa

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The cannabinoid "Cbdvq" is not a recognized compound in scientific literature. This guide focuses on Cannabidivarinic Acid (CBDVA), a naturally occurring cannabinoid in Cannabis sativa, which is likely the intended subject of inquiry.

Introduction

Cannabidivarinic acid (CBDVA) is a non-psychoactive phytocannabinoid that naturally occurs in the Cannabis sativa L. plant. It is the acidic precursor to cannabidivarin (CBDV), a homolog of cannabidiol (CBD). Like other acidic cannabinoids, CBDVA is biosynthesized in the trichomes of the cannabis plant and can be decarboxylated into its neutral form (CBDV) through heat or prolonged storage. As a member of the "varin" series of cannabinoids, it is characterized by a propyl (3-carbon) side chain, in contrast to the pentyl (5-carbon) side chain of the more abundant cannabinoids like CBDA and THCA. While research into CBDVA is not as extensive as that for major cannabinoids, it is gaining interest for its potential therapeutic properties, including anti-inflammatory and anticonvulsant effects. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for CBDVA.

Biosynthesis of Cannabidivarinic Acid

The biosynthesis of varin-type cannabinoids, including CBDVA, parallels that of the more common pentyl cannabinoids, differing in the initial precursor molecule. The pathway begins with the synthesis of divarinic acid (DA) from hexanoyl-CoA and butyl-CoA through fatty acid biosynthesis. Geranyl diphosphate (GPP) is produced via the mevalonate-dependent isoprenoid (MEP) pathway.[1]

The enzyme cannabigerovarinic acid synthase (CBGVAS) catalyzes the condensation of divarinic acid and geranyl diphosphate to form cannabigerovarinic acid (CBGVA), the "mother" cannabinoid of the varin series.[1] Subsequently, specific synthases convert CBGVA into the various varin cannabinoid acids. CBDVA synthase, an enzyme, facilitates the conversion of CBGVA into CBDVA.[2][3]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the biosynthetic route from precursor molecules to CBDVA.

Quantitative Data on CBDVA Occurrence

The concentration of CBDVA in Cannabis sativa is highly dependent on the specific chemovar (chemical variety). Generally, it is considered a minor cannabinoid, with concentrations significantly lower than those of CBDA and THCA in most strains. However, certain chemovars have been bred to express higher levels of varin cannabinoids.

| Chemovar/Sample | CBDVA Concentration | Other Major Cannabinoids | Reference |

| Chemovar CTL-X02.H1 | Not explicitly quantified, but present | Δ⁹-THC: 0.45 mg/ml, CBD: 2.91 mg/ml | [4] |

| Chemovar CTL-P01.H1 | Not explicitly quantified, but present | Δ⁹-THC: low, CBD: 4.52-6.52 mg/ml | [4] |

| Chemovar CTL-G01.H8 | Not explicitly quantified, but present | Δ⁹-THC: low, CBD: 4.52-6.52 mg/ml | [4] |

| Chemovar CTL-G03.H2 | Not explicitly quantified, but present | Δ⁹-THC: low, CBD: 4.52-6.52 mg/ml | [4] |

| Hemp Inflorescences | Present, but not quantified | CBDA and CBD are major components | [5] |

Experimental Protocols

Extraction and Isolation of CBDVA

A general procedure for the extraction and isolation of acidic cannabinoids, including CBDVA, from Cannabis sativa plant material can be adapted from various published methods.

Objective: To extract and isolate CBDVA from cannabis plant material.

Materials:

-

Dried and homogenized Cannabis sativa flower or biomass

-

Ethanol (96%) or Supercritical CO₂ extractor

-

n-hexane, ethyl acetate, water

-

Centrifugal Partition Chromatography (CPC) system or Flash Chromatography system

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol:

-

Extraction:

-

Ethanol Extraction: Macerate 100g of dried, ground cannabis material in ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature. Filter the mixture and collect the ethanol extract. Repeat the extraction on the plant material to ensure maximum yield. Combine the ethanol extracts and evaporate the solvent using a rotary evaporator to obtain a crude extract.

-

Supercritical Fluid Extraction (SFE): Utilize supercritical CO₂ to extract cannabinoids from the plant material. This method is efficient and avoids the use of organic solvents. The resulting extract is a concentrated cannabinoid mixture.[5][6][7]

-

-

Winterization (Optional but Recommended): Dissolve the crude extract in ethanol (1:10 w/v) and store at -20°C for 24-48 hours. This process precipitates waxes and other lipids, which can then be removed by filtration. Evaporate the ethanol to obtain a winterized extract.[5]

-

Isolation by Chromatography:

-

Flash Chromatography: This technique can be used for the separation of cannabinoids. A normal-phase or reversed-phase column can be employed. A gradient elution with a mobile phase such as n-hexane and ethyl acetate for normal-phase, or water and acetonitrile for reversed-phase, allows for the separation of different cannabinoids based on their polarity.[6]

-

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities. A biphasic solvent system, for example, composed of n-hexane/ethyl acetate/ethanol/water (8:2:5:5 v/v/v/v), can be used. The pH of the phases can be adjusted to improve the separation of acidic cannabinoids.[6]

-

-

Purity Analysis: The purity of the isolated CBDVA fractions should be determined using HPLC-UV or HPLC-MS/MS.[6]

Analytical Quantification of CBDVA by HPLC-UV

Objective: To accurately quantify the concentration of CBDVA in a cannabis extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm).[8]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the homogenized cannabis extract.

-

Dissolve the extract in 10 mL of a methanol/acetonitrile (53:47) mixture.

-

Vortex the solution until the extract is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Calibration:

-

Prepare a series of standard solutions of the CBDVA CRM at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of CBDVA.

-

-

Quantification:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the CBDVA peak based on its retention time compared to the standard.

-

Determine the concentration of CBDVA in the sample by interpolating its peak area on the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram outlines the workflow for the extraction and quantification of CBDVA.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of cannabinoids. The ¹H-NMR spectrum of CBDVA in CDCl₃ shows characteristic signals that distinguish it from other cannabinoids. Key signals include those for the aromatic protons, the olefinic proton, and the protons of the propyl side chain.[11][12]

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of cannabinoids, including CBDVA.[7] The mass spectrum of CBDVA will show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns can be used for definitive identification.

Signaling Pathways

Currently, there is a lack of specific research on the direct signaling pathways and molecular targets of CBDVA. However, based on its structural similarity to CBD and CBDV, it is hypothesized that CBDVA may interact with some of the same targets, although likely with different affinities and efficacies. The signaling pathways of CBD are complex and involve multiple targets, including G-protein coupled receptors, ion channels, and nuclear receptors.[13][14] For instance, CBD is known to modulate the endocannabinoid system indirectly and interact with receptors such as TRPV1 and 5-HT1A. Further research is needed to elucidate the specific molecular mechanisms of action for CBDVA.

Hypothesized Relationship of Cannabinoid Signaling

The following diagram illustrates the general relationship where minor cannabinoids like CBDVA are studied in the context of the well-understood pathways of major cannabinoids.

Conclusion

Cannabidivarinic acid is a naturally occurring cannabinoid in Cannabis sativa with a distinct biosynthetic pathway and chemical structure. While present in lower concentrations than major cannabinoids in most strains, its potential therapeutic benefits warrant further investigation. The analytical methods outlined in this guide provide a framework for the accurate quantification and isolation of CBDVA, which is essential for advancing research into its pharmacological properties and potential applications in drug development. Future studies are needed to fully elucidate the specific signaling pathways and molecular targets of CBDVA to better understand its biological activity.

References

- 1. Isolation, Purification, and Antimicrobial Characterization of Cannabidiolic Acid and Cannabidiol from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20220220057A1 - Methods for extraction, processing, and purification of a selected family of target compounds from cannabis - Google Patents [patents.google.com]

- 3. secretnature.com [secretnature.com]

- 4. A pharmacological characterization of Cannabis sativa chemovar extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of cannabinoids in Cannabis sativa L. plants by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. greyhoundchrom.com [greyhoundchrom.com]

- 9. selectscience.net [selectscience.net]

- 10. Cannabidivarinic Acid (CBDVA) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]